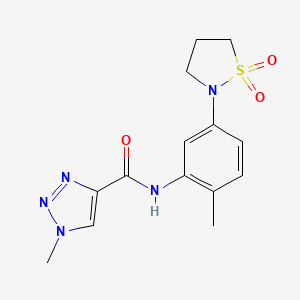
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H17N5O3S and its molecular weight is 335.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.
Biochemical Pathways
Given its target, it is plausible that it impacts the cell cycle regulation pathways .
Result of Action
Given its target, it is likely that the compound could influence cell division and growth .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
生物活性
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the isothiazolidin moiety may contribute to its pharmacological effects. The chemical formula is C23H27N5O3S, with a molecular weight of approximately 453.557 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative activity against various cancer cell lines.
Case Studies
- Antiproliferative Effects : In vitro studies demonstrated that triazole derivatives exhibited IC50 values ranging from 1.1 μM to 4.24 μM against cancer cell lines such as MCF-7 and HCT-116. These compounds were found to inhibit thymidylate synthase, a key enzyme in DNA synthesis, leading to apoptosis in cancer cells .
- Mechanism of Action : The mechanism involves the induction of cell cycle arrest and apoptosis through the inhibition of critical pathways involved in DNA synthesis and repair. Specifically, these compounds modulate the G1-S transition and can activate E2F transcription factors essential for DNA synthesis initiation .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are also notable. Research indicates that similar compounds have shown effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus.
Antimicrobial Efficacy
In studies assessing antimicrobial activity:
- Certain triazole derivatives exhibited strong inhibition against both gram-positive and gram-negative bacteria.
- The structure-activity relationship suggested that modifications on the triazole ring could enhance antibacterial potency .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can aid in optimizing its biological activity:
特性
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-10-4-5-11(19-6-3-7-23(19,21)22)8-12(10)15-14(20)13-9-18(2)17-16-13/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLXTFLRIXUSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














